molecular formula C8H8FIO B13081435 1-(4-Fluorophenyl)-2-iodoethan-1-ol

1-(4-Fluorophenyl)-2-iodoethan-1-ol

Cat. No.: B13081435
M. Wt: 266.05 g/mol
InChI Key: MSPPIJOSWHXHSW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an iodine atom attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-iodoethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with iodine and a reducing agent. One common method is the reduction of 4-fluorobenzaldehyde with sodium borohydride in the presence of iodine, which yields the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: 4-Fluorophenylacetaldehyde or 4-fluorophenylacetone.

    Reduction: 1-(4-Fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The hydroxyl group can also form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(4-Iodophenyl)-2-ethanol: Similar structure but without the fluorine atom, affecting its electronic properties.

    4-Fluorobenzyl alcohol: A simpler structure with only a hydroxyl group attached to the fluorophenyl ring.

Uniqueness

1-(4-Fluorophenyl)-2-iodoethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-iodoethanol

InChI

InChI=1S/C8H8FIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2

InChI Key

MSPPIJOSWHXHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CI)O)F

Origin of Product

United States

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